Byakangelicine
Vue d'ensemble
Description
Byakangelicin is a member of psoralens . It is a natural product found in Angelica japonica, Heracleum grandiflorum, and other organisms . It is a natural coumarin compound found in several plants .
Molecular Structure Analysis
Byakangelicin has a molecular formula of C17H18O7 . Its IUPAC name is 9-[(2R)-2,3-dihydroxy-3-methylbutoxy]-4-methoxyfuro[3,2-g]chromen-7-one . The crystal structure of Byakangelicin was determined by X-ray diffraction method .Chemical Reactions Analysis
Byakangelicin has been found to inhibit the phosphorylation of PDGF downstream signaling pathway proteins PDGFR, AKT, ERK, and STAT3 and cyclin D1 . It also attenuates the classic TGF-β/Smad3 signal .Physical And Chemical Properties Analysis
Byakangelicin has a molecular weight of 334.3 g/mol . It has a density of 1.4±0.1 g/cm3, a boiling point of 571.5±50.0 °C at 760 mmHg, and a flash point of 299.4±30.1 °C . It has 7 H bond acceptors, 2 H bond donors, and 5 freely rotating bonds .Applications De Recherche Scientifique
Traitement de l'insuffisance rénale aiguë associée au sepsis (SA-AKI)
La byakangelicine (BK) a été trouvée pour soulager l'insuffisance rénale aiguë associée au sepsis en inhibant l'inflammation et l'apoptose . Elle a une activité anti-inflammatoire élevée, inhibe l'activation de la voie de signalisation NF-κB, et réduit ensuite la production d'IL-6, de TNF-α et d'IFN-γ . La BK réduit considérablement l'expression des gènes liés à l'apoptose .
Effets anti-inflammatoires
La BK a des effets anti-inflammatoires potentiels . Elle peut inhiber la libération du facteur de nécrose tumorale-α (TNF-α) et de l'histamine . Elle peut également inhiber l'inflammation du tissu rénal chez les souris septiques .
Régulation des voies de signalisation
La BK peut réguler les voies de signalisation liées à l'inflammation et à l'apoptose . Cette régulation peut prévenir l'insuffisance rénale aiguë associée au sepsis (SA-AKI) .
Interaction avec la sous-unité régulatrice 8 de la protéase 26S (PSMC5)
La BK peut exercer ses effets pharmacologiques par l'intermédiaire de la sous-unité régulatrice 8 de la protéase 26S (PSMC5) . La PSMC5 régule la polarisation et l'activation des microglies dans le déclin cognitif et la dyskinésie induits par le LPS par l'interaction avec le récepteur de type Toll 4 (TLR4) .
Protection contre les lésions hépatiques induites par le tétrachlorure de carbone
La BK montre un effet contre les lésions hépatiques et la fibrose induites par le tétrachlorure de carbone chez la souris .
Modulation de la distribution cérébrale des composés bioactifs
Il a été rapporté que la BK module la distribution cérébrale de divers composés bioactifs en améliorant l'accumulation et en stimulant par conséquent leur efficacité curative .
Mécanisme D'action
Target of Action
The primary targets of Byakangelicin are Nuclear factor-κB (NF-κB) and 26S protease regulatory subunit 8 (PSMC5) . NF-κB is a transcription factor that controls various cellular functions, including immune inflammatory response, cell adhesion, differentiation, apoptosis, stress-induced response, survival, and the progress of most chronic diseases . PSMC5 regulates the polarization and activation of microglia in LPS-induced cognitive impairment and dyskinesia through interaction with Toll-like receptor 4 (TLR4) .
Mode of Action
Byakangelicin exhibits high anti-inflammatory activity. It inhibits the activation of the NF-κB signaling pathway, thereby reducing the production of IL-6, TNF-a, and IFN-γ . It also significantly reduces the expression of apoptosis-related genes . Furthermore, Byakangelicin may exert these pharmacological effects through PSMC5 .
Biochemical Pathways
Byakangelicin regulates signal pathways related to inflammation and apoptosis . It inhibits the activation of the NF-κB signaling pathway, which is involved in immune inflammatory response, cell adhesion, differentiation, apoptosis, stress-induced response, survival, and the progress of most chronic diseases . Byakangelicin also interacts with PSMC5, which can reduce neuroinflammation and proinflammatory factors by reducing the related effects of TLR4, thus reducing the activation of the MyD88-dependent NF-κB signaling pathway .
Pharmacokinetics
It is known that byakangelicin can increase the expression of all pxr target genes (such as mdr1) and induce a wide range of agent-agent interactions . It can also inhibit the effects of sex hormones, potentially increasing the catabolism of endogenous hormones .
Result of Action
Byakangelicin’s action results in a significant reduction in inflammation and apoptosis . It reduces the production of IL-6, TNF-a, and IFN-γ, which are key players in the inflammatory response . It also significantly reduces the expression of apoptosis-related genes . These actions suggest that Byakangelicin could be used to treat conditions such as sepsis-associated acute kidney injury (SA-AKI) .
Action Environment
It is known that byakangelicin has powerful and convincing biological activity in vitro , suggesting that it may be influenced by the in vitro environment
Safety and Hazards
Byakangelicin is harmful if swallowed and may cause an allergic skin reaction . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Analyse Biochimique
Biochemical Properties
Byakangelicin has been found to inhibit the activity of aldose reductase . Aldose reductase is an enzyme involved in the polyol pathway of glucose metabolism. Byakangelicin’s interaction with this enzyme suggests that it may play a role in carbohydrate metabolism .
Cellular Effects
Byakangelicin has been shown to have high anti-inflammatory activity, inhibiting the activation of the NF-κB signaling pathway and reducing the production of IL-6, TNF-a, and IFN-γ . It also significantly reduces the expression of apoptosis-related genes , suggesting that it may influence cell survival and death pathways.
Molecular Mechanism
Byakangelicin exerts its effects at the molecular level through several mechanisms. It inhibits the activation of the NF-κB signaling pathway, a key regulator of immune and inflammatory responses . It also interacts with 26S protease regulatory subunit 8 (PSMC5), suggesting that it may influence protein degradation processes .
Metabolic Pathways
Its inhibition of aldose reductase suggests that it may be involved in the polyol pathway of glucose metabolism .
Propriétés
IUPAC Name |
9-[(2R)-2,3-dihydroxy-3-methylbutoxy]-4-methoxyfuro[3,2-g]chromen-7-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O7/c1-17(2,20)11(18)8-23-16-14-10(6-7-22-14)13(21-3)9-4-5-12(19)24-15(9)16/h4-7,11,18,20H,8H2,1-3H3/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRPFNXROFUNDE-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(COC1=C2C(=C(C3=C1OC(=O)C=C3)OC)C=CO2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H](COC1=C2C(=C(C3=C1OC(=O)C=C3)OC)C=CO2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70197456 | |
Record name | byakangelicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70197456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
482-25-7, 19573-01-4 | |
Record name | (+)-Byakangelicin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=482-25-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Byakangelicin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482257 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | byakangelicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70197456 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 482-25-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | byakangelicin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BYAKANGELICIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LE80Z850I1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.